molecular formula C4H3ClN2O2 B136805 6-Chlorouracil CAS No. 4270-27-3

6-Chlorouracil

Cat. No. B136805
CAS RN: 4270-27-3
M. Wt: 146.53 g/mol
InChI Key: PKUFNWPSFCOSLU-UHFFFAOYSA-N
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Patent
US07781584B2

Procedure details

To a solution of 6-chlorouracil (20 g, 122 mmol) in a mixture of DMF-DMSO (6:1, 600 mL) under nitrogen at 0° C., was added sodium hydride (60%, 5.5 g, 137 mmol) in portions. After 0.5 h, lithium bromide (8 g, 96 mmol) was added into the mixture and stirred for 15 min at 0° C. A solution of α-Bromo-o-tolunitrile (25.1 g, 128 mmol) in DMF (30 mL) was added dropwise, and stirred at this temperature for 1 h, and then RT overnight. It will be understood that alkylation of the amine may be performed under standard conditions known in the art, including the use of a base such as NaH, LiH or the like in an organic solvent or mixture of solvents. The solvent may include DMSO, THF, DMF and the like, or mixtures thereof. In addition, additives may be used, including LiBr, LiI, NaI and the like. The mixture was evaporated and co-evaporated with water in vacuo to remove most of the DMF, and then poured into ice water (1 L). The precipitate was collected by filtration. The crude product was suspended in hot AcOEt-CHCl3 and sonicated for 5 min, allowed to stand at 0° C. for 1 h, and then filtered to give a white solid of the title compound (19 g) in 54% yield. It will also be understood by those skilled in the art that purification may be accomplished using various methods known in the art, including washing with an aqueous/organic solvent or mixture of solvents, recrystallization and/or column chromatography. Non-limiting examples of organic solvents and solvent mixtures may include ethyl acetate, isopropyl acetate, acetone, THF and the like. 1H-NMR (400 MHz, DMSO): δ 11.82 (s, 1H), 7.87 (d, 1H, J=7.6 Hz), 7.71 (t, 1H, J=7.6 Hz), 7.51 (t, 1H, J=7.6 Hz), 7.37 (d, H, J=8 Hz), 6.06 (s, 1H), 5.31 (s, 2H). MS (ES) [m+H] calc'd for C12H9ClN3O2, 262.0; found 262.0.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Five
Quantity
5.5 g
Type
reactant
Reaction Step Six
Quantity
8 g
Type
reactant
Reaction Step Seven
Quantity
25.1 g
Type
reactant
Reaction Step Eight
Name
Quantity
30 mL
Type
solvent
Reaction Step Eight
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Yield
54%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1.[H-].[Na+].[Br-].[Li+].Br[CH2:15][C:16]1[C:17]([C:22]#[N:23])=[CH:18][CH:19]=[CH:20][CH:21]=1.[H-].[Li+].[Li+].[I-].[Na+].[I-]>CN(C=O)C.CS(C)=O.CN(C=O)C.C1COCC1.CS(C)=O>[Cl:1][C:2]1[N:7]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[C:22]#[N:23])[C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1 |f:1.2,3.4,6.7,8.9,10.11,12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[I-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC(NC(N1)=O)=O
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C)C=O.CS(=O)C
Step Six
Name
Quantity
5.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Seven
Name
Quantity
8 g
Type
reactant
Smiles
[Br-].[Li+]
Step Eight
Name
Quantity
25.1 g
Type
reactant
Smiles
BrCC=1C(=CC=CC1)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Nine
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Li+]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[Br-]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[I-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 15 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at this temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
RT overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
the like in an organic solvent or mixture of solvents
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to remove most of the DMF
ADDITION
Type
ADDITION
Details
poured into ice water (1 L)
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
sonicated for 5 min
Duration
5 min
WAIT
Type
WAIT
Details
to stand at 0° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=CC(NC(N1CC1=C(C#N)C=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.